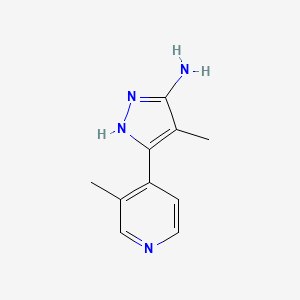
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds .
Applications De Recherche Scientifique
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mécanisme D'action
The mechanism by which 4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine ring structure but differs in its overall framework.
Triazoles: These compounds also contain nitrogen heterocycles and exhibit similar biological activities.
Uniqueness
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings.
Activité Biologique
4-Methyl-3-(3-methylpyridin-4-YL)-1H-pyrazol-5-amine, with the CAS number 2761025-04-9, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
The molecular formula of this compound is C10H12N4, with a molecular weight of 188.23 g/mol. The compound features a pyrazole ring substituted with a methyl group and a pyridine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 2761025-04-9 |
| Structural Formula | Structural Formula |
Anticancer Properties
Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer activities. For instance, research has demonstrated that pyrazolo[1,5-a]pyrimidines can act as effective inhibitors in cancer cell lines. The structural similarity of these compounds suggests that this compound may also possess similar properties.
The biological activity of this compound may be attributed to its ability to interact with various cellular targets, including enzymes involved in tumor proliferation and survival pathways. Specifically, compounds with a pyrazole structure have been shown to inhibit key signaling pathways associated with cancer progression.
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A comprehensive study published in the Royal Society of Chemistry highlighted the efficacy of pyrazolo[1,5-a]pyrimidines as biomarkers in cancer research. The findings indicated that these compounds could selectively target lipid droplets in cancer cells, suggesting potential applications in diagnostics and targeted therapy .
- Synthesis and Characterization : Research conducted on the synthesis of pyrazolo derivatives revealed that modifications at the C3 position significantly impact their biological activity. The introduction of different substituents can enhance the potency against specific cancer cell lines .
- Pharmacological Studies : A pharmacological evaluation demonstrated that compounds similar to this compound showed promising results in inhibiting cell growth in various cancer models. These studies often employed assays to measure cell viability and proliferation rates .
Propriétés
Formule moléculaire |
C10H12N4 |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-methyl-5-(3-methylpyridin-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-6-5-12-4-3-8(6)9-7(2)10(11)14-13-9/h3-5H,1-2H3,(H3,11,13,14) |
Clé InChI |
YKKPOUTUMYRDPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C2=C(C(=NN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















